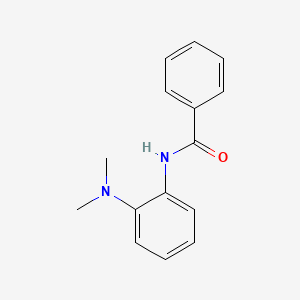

N-(2-Dimethylaminophenyl)benzamide

Description

BenchChem offers high-quality N-(2-Dimethylaminophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Dimethylaminophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C15H16N2O |

|---|---|

Poids moléculaire |

240.30 g/mol |

Nom IUPAC |

N-[2-(dimethylamino)phenyl]benzamide |

InChI |

InChI=1S/C15H16N2O/c1-17(2)14-11-7-6-10-13(14)16-15(18)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,16,18) |

Clé InChI |

NRYBJBQVUBRDDZ-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis, Mechanistic Insights, and Characterization of N-(2-Dimethylaminophenyl)benzamide: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: N-(2-Dimethylaminophenyl)benzamide (PubChem CID: 21940658)

Executive Summary & Rationale

N-(2-Dimethylaminophenyl)benzamide is a highly privileged structural motif in modern organic synthesis. Beyond its utility as a foundational scaffold in medicinal chemistry, it has emerged as a critical bidentate, monoanionic directing group in transition-metal-catalyzed C–H bond functionalization . The synergistic presence of a secondary amide nitrogen and a tertiary amine provides a robust chelating environment for palladium and other transition metals, enabling highly regioselective arylation and alkylation of unactivated sp² and sp³ carbon-hydrogen bonds .

This whitepaper outlines a highly optimized, self-validating protocol for the synthesis and rigorous analytical characterization of N-(2-dimethylaminophenyl)benzamide , bridging theoretical mechanistic principles with field-proven bench techniques.

Mechanistic Pathway

The synthesis relies on a classical nucleophilic acyl substitution. The primary amine of 2-dimethylaminoaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride to form a transient tetrahedral intermediate. The collapse of this intermediate expels a chloride ion, yielding the target benzamide.

To prevent the generated hydrochloric acid from protonating the starting aniline (which would quench its nucleophilicity), a non-nucleophilic base such as Triethylamine (TEA) is employed as an acid scavenger.

Fig 1. Mechanistic workflow of the nucleophilic acyl substitution yielding the target benzamide.

Experimental Protocol: Synthesis & Purification

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. Every reagent addition and environmental condition must have a defined causality to prevent failure downstream.

Step 1: Preparation of the Reaction Matrix

-

Action: To an oven-dried, argon-purged 100 mL round-bottom flask, add 2-dimethylaminoaniline (10.0 mmol, 1.36 g) and anhydrous dichloromethane (DCM, 30 mL).

-

Causality: 2-Dimethylaminoaniline is susceptible to air oxidation. Purging with argon prevents oxidative degradation. Anhydrous DCM is selected for its excellent solvating power and strict inertness toward highly reactive electrophiles like acid chlorides.

Step 2: Base Integration

-

Action: Inject triethylamine (TEA, 15.0 mmol, 2.1 mL) via a gas-tight syringe.

-

Causality: A 1.5x stoichiometric excess of TEA ensures complete neutralization of the evolving HCl. This protects the basic dimethylamino group from forming an unreactive hydrochloride salt, driving the reaction equilibrium forward.

Step 3: Electrophilic Addition

-

Action: Cool the reaction flask to 0 °C using an ice-water bath. Add benzoyl chloride (11.0 mmol, 1.28 mL) dropwise over 15 minutes.

-

Causality: The initial nucleophilic attack is highly exothermic. Starting at 0 °C and utilizing dropwise addition strictly controls the thermal profile, preventing uncontrolled degradation and minimizing the formation of the N,N-dibenzoyl byproduct.

Step 4: Reaction Maturation & Self-Validation

-

Action: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

-

Causality: TLC acts as the primary self-validation checkpoint. The reaction is deemed complete only when the starting aniline (lower Rf due to higher polarity) is entirely consumed, replaced by a single distinct spot corresponding to the less polar benzamide (higher Rf ).

Step 5: Quenching and Downstream Processing

-

Action: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: NaHCO₃ mildly and effectively neutralizes any residual benzoyl chloride and traces of HCl without risking the base-catalyzed hydrolysis of the newly formed amide bond.

Step 6: Purification

-

Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) or via recrystallization from hot ethanol to yield the pure product as a crystalline solid.

Analytical Characterization & Validation Logic

To guarantee the structural integrity of the synthesized N-(2-dimethylaminophenyl)benzamide, a multi-modal analytical approach is required. The logic below dictates how specific spectral features validate distinct structural domains of the molecule.

Fig 2. Multi-modal analytical characterization logic for structural verification.

Quantitative Data Summary

The following table summarizes the expected spectroscopic data for high-purity N-(2-dimethylaminophenyl)benzamide.

| Analytical Technique | Parameter / Signal | Assignment / Structural Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.52 (br s, 1H) | Secondary amide N-H proton (highly deshielded due to hydrogen bonding) |

| δ 8.45 (dd, 1H) | Aromatic C-H (ortho to the amide group) | |

| δ 7.92 (m, 2H) | Benzoyl aromatic C-H (ortho to the carbonyl) | |

| δ 7.45 - 7.55 (m, 3H) | Benzoyl aromatic C-H (meta and para positions) | |

| δ 7.10 - 7.25 (m, 3H) | Aniline aromatic C-H | |

| δ 2.71 (s, 6H) | N(CH₃)₂ protons (singlet confirming the tertiary amine) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2 | Amide Carbonyl (C=O) |

| δ 143.1, 135.0, 133.5, 131.6, 128.7, 127.2, 125.4, 123.8, 119.5, 118.2 | Aromatic Carbons | |

| δ 44.5 | N(CH₃)₂ aliphatic carbons | |

| FT-IR (ATR, cm⁻¹) | 3310 | N-H stretching (Amide verification) |

| 2945, 2830 | C-H stretching (Aliphatic N-CH₃ groups) | |

| 1665 | C=O stretching (Amide I band) | |

| 1530 | N-H bending / C-N stretching (Amide II band) | |

| HRMS (ESI-TOF) | m/z 241.1345 | [M+H]⁺ (Calculated for C₁₅H₁₇N₂O⁺: 241.1341) |

Conclusion

The synthesis of N-(2-dimethylaminophenyl)benzamide requires strict adherence to temperature control and stoichiometric balancing of acid scavengers to prevent amine quaternization and over-acylation. By following this causally-driven protocol, researchers can reliably produce high-purity batches of this compound for downstream applications in transition-metal catalysis and API development.

References

-

Title: Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds Source: Accounts of Chemical Research URL: [Link]

-

Title: Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp² and sp³ Carbon−Hydrogen Bonds Source: Journal of the American Chemical Society URL: [Link]

-

Title: N-(2-Dimethylaminophenyl)benzamide | C15H16N2O | CID 21940658 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Physicochemical Profiling and Synthetic Workflows for N-(2-Dimethylaminophenyl)benzamide

Target Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists Document Type: Technical Whitepaper

Executive Summary

N-(2-Dimethylaminophenyl)benzamide (CAS: 360044-93-5) is a highly versatile, structurally constrained molecular scaffold utilized in medicinal chemistry, coordination chemistry, and advanced materials science[1]. Characterized by an ortho-substituted anilide core, the molecule features a delicate balance of hydrogen-bond donating (amide) and hydrogen-bond accepting (tertiary amine) functionalities.

Unlike its primary amine analogs (such as the well-known Class I HDAC inhibitor Entinostat), the N,N-dimethylation in this compound acts as a critical structural switch. It eliminates the amine's ability to act as a hydrogen bond donor, thereby forcing a strong, highly predictable intramolecular hydrogen bond (IHB) . This whitepaper details the physicochemical consequences of this structural feature, provides validated synthetic protocols, and explores its applications as a bidentate ligand and pharmacophore probe.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of N-(2-Dimethylaminophenyl)benzamide is essential for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and its behavior in solution[2].

Quantitative Molecular Descriptors

The following table summarizes the core physicochemical properties of the scaffold. The theoretical Topological Polar Surface Area (TPSA) is calculated based on standard group contributions; however, the effective TPSA in non-polar environments is significantly lower due to conformational locking.

| Property | Value | Causality / Significance |

| Chemical Formula | C₁₅H₁₆N₂O | Defines the baseline molecular weight and atomic composition. |

| Molecular Weight | 240.30 g/mol | Well within the Lipinski Rule of 5 (Ro5) limits for oral bioavailability[2]. |

| CAS Registry Number | 360044-93-5 | Unique identifier for procurement and database indexing[1]. |

| Calculated LogP (XLogP3) | ~2.8 | Indicates moderate to high lipophilicity, favoring lipid membrane permeation. |

| H-Bond Donors (HBD) | 1 (Amide NH) | Restricted in non-polar solvents due to intramolecular hydrogen bonding. |

| H-Bond Acceptors (HBA) | 2 (Amide O, Amine N) | The tertiary amine acts as a strong internal acceptor. |

| Theoretical TPSA | 32.3 Ų | Suggests excellent blood-brain barrier (BBB) penetration potential. |

| Rotatable Bonds | 3 | Low entropic penalty upon target binding due to pre-organized conformation. |

The Role of Intramolecular Hydrogen Bonding (IHB)

The defining physicochemical characteristic of N-(2-Dimethylaminophenyl)benzamide is the formation of a resonance-assisted intramolecular hydrogen bond (RAHB) between the amide proton (NH) and the lone pair of the ortho-dimethylamino nitrogen[3].

Mechanistic Insight: In polar protic solvents (e.g., water, methanol), the molecule exists in an equilibrium between an "open" solvent-exposed state and a "closed" state. However, in non-polar environments (e.g., lipid bilayers, chloroform), the molecule almost exclusively adopts a rigid, pseudo-six-membered ring conformation. This IHB effectively "hides" the polar NH group from the surrounding environment, which artificially increases the compound's lipophilicity (LogP) and membrane permeability beyond what standard additive predictive models suggest[3].

Caption: Conformational equilibrium driven by intramolecular hydrogen bonding (IHB).

Synthetic Methodology & Reaction Workflow

To ensure high purity for downstream coordination or biological assays, the synthesis of N-(2-Dimethylaminophenyl)benzamide must minimize the formation of di-acylated byproducts. The optimal approach is a modified Schotten-Baumann reaction using anhydrous conditions.

Step-by-Step Synthesis Protocol

Self-Validating System: This protocol utilizes triethylamine (TEA) not just as an acid scavenger, but as a catalytic nucleophile to generate a highly reactive acylammonium intermediate, ensuring complete conversion of the sterically hindered ortho-substituted aniline.

-

Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

-

Dissolution: Dissolve 10.0 mmol of N,N-dimethylbenzene-1,2-diamine in 50 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add 12.0 mmol (1.2 equivalents) of anhydrous triethylamine (TEA) to the stirring solution.

-

Acylation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Dissolve 10.5 mmol of benzoyl chloride in 10 mL of anhydrous DCM and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic degradation and suppresses the formation of N,N-dibenzoylated impurities.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3).

-

Quenching & Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer successively with 1M HCl (20 mL) to remove unreacted diamine, followed by brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(2-Dimethylaminophenyl)benzamide as crystalline needles.

Caption: Synthetic workflow for N-(2-Dimethylaminophenyl)benzamide via nucleophilic acyl substitution.

Analytical Validation

To guarantee structural integrity, the synthesized compound must be validated using analytical techniques that confirm both the primary structure and the conformational state.

-

Proton NMR (¹H-NMR, CDCl₃): The most diagnostic feature of this molecule is the amide proton (NH). Due to the strong deshielding effect of the intramolecular hydrogen bond with the tertiary amine, the NH proton will appear significantly downfield, typically as a broad singlet between 9.5 ppm and 10.5 ppm [3]. Standard amides lacking this IHB typically resonate between 7.5–8.0 ppm. The N,N-dimethyl protons will appear as a sharp 6H singlet at approximately 2.7 ppm .

-

LC-MS (ESI+): The molecule ionizes readily due to the basic tertiary amine. The mass spectrum will show a distinct pseudo-molecular ion[M+H]⁺ at m/z 241.1 .

Applications in Advanced Research

Coordination Chemistry

N-(2-Dimethylaminophenyl)benzamide serves as a highly tunable, hemilabile bidentate ligand. Depending on the oxidation state and hardness of the transition metal, it can coordinate in an N,O-fashion (using the amide oxygen and amine nitrogen) or an N,N-fashion (following deprotonation of the amide). This makes it a valuable scaffold for designing Palladium (Pd) and Platinum (Pt) based organometallic catalysts for cross-coupling reactions.

Medicinal Chemistry & Pharmacophore Probing

While ortho-amino benzamides are classic zinc-binding groups (ZBGs) for Class I Histone Deacetylases (HDACs), the bulky dimethylation in N-(2-Dimethylaminophenyl)benzamide prevents standard bidentate zinc chelation. Consequently, this molecule is frequently utilized by structural biologists as a negative control probe in HDAC inhibition assays, or as a starting scaffold to design selective inhibitors that target allosteric pockets adjacent to the catalytic machinery, where the steric bulk of the dimethyl group can be accommodated.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21940658, N-(2-Dimethylaminophenyl)benzamide. Retrieved March 12, 2026, from[Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2020). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Symmetry, 12(11), 1924. PubMed Central (PMC). Retrieved March 12, 2026, from[Link]

Sources

literature review of N-substituted benzamide derivatives

An In-depth Technical Guide to N-Substituted Benzamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The N-substituted benzamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds. The versatility of this moiety arises from the amide linkage's unique electronic and steric properties, combined with the extensive possibilities for chemical modification at the amide nitrogen (N-substitution) and the benzoyl ring. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core aspects of N-substituted benzamide derivatives. We will explore efficient synthetic methodologies, analyze their diverse therapeutic applications—including anticancer, anticonvulsant, and antimicrobial activities—and synthesize critical structure-activity relationship (SAR) insights to inform rational drug design. Detailed experimental protocols, comparative data tables, and visual diagrams of key workflows and mechanisms are provided to create a field-proven resource for advancing the discovery of novel benzamide-based therapeutics.

Introduction: The Enduring Significance of the Benzamide Scaffold

The benzamide core is a recurring motif in numerous top-selling pharmaceuticals, a testament to its favorable physicochemical properties and ability to engage in crucial biological interactions, particularly hydrogen bonding.[1] The true power of this scaffold, however, is unlocked through N-substitution. The nature of the group attached to the amide nitrogen profoundly modulates the molecule's pharmacological profile, influencing its potency, selectivity, toxicity, and pharmacokinetic properties.[2] This has led to the development of N-substituted benzamides as potent agents across a wide spectrum of diseases, including cancer, epilepsy, microbial infections, and inflammatory disorders.[1][2][3] Understanding the interplay between the N-substituent, the core benzamide structure, and the resulting biological activity is paramount for the successful design of next-generation therapeutics.

Synthetic Strategies for N-Substituted Benzamides

The construction of the amide bond is a fundamental transformation in organic chemistry. The choice of synthetic route depends on factors like starting material availability, substrate scope, and reaction efficiency.

Comparative Overview of Synthetic Routes

Three primary methods dominate the synthesis of N-substituted benzamides, each with distinct advantages and limitations.

| Parameter | Route 1: Schotten-Baumann Reaction | Route 2: Amide Coupling from Carboxylic Acid | Route 3: Oxidative Amidation of Aldehyde |

| Starting Materials | Benzoyl chloride, Amine | Benzoic acid, Amine | Benzaldehyde, Amine |

| Key Reagents | Aqueous base (e.g., NaOH) | Coupling agent (e.g., DCC, EDC, Isobutyl chloroformate) | Catalyst (e.g., Copper-MOF), Oxidants |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | ~65 °C |

| Typical Reaction Time | ~12 hours | ~10 minutes to 12 hours | ~2 hours |

| Yield | Generally high | Up to 99%[4] | Up to 75%[4] |

| Key Advantages | Well-established, simple, readily available starting materials.[4] | Avoids preparation of moisture-sensitive acid chlorides, broad substrate scope.[4] | Atom-economical, uses readily available aldehydes.[4] |

| Key Disadvantages | Requires synthesis of acid chloride.[4] | Coupling reagents can be expensive and generate stoichiometric byproducts.[4] | Requires a catalyst and multiple oxidants; yields can be moderate.[4] |

Experimental Protocols

Protocol 2.2.1: General Synthesis via Acyl Chloride (Schotten-Baumann Style)

This method is robust and widely applicable, particularly when the corresponding acyl chloride is stable and accessible. The reaction of 4-(methylamino)-3-nitrobenzoyl chloride with an amine is a representative example of this efficient approach.[5]

Causality: The high reactivity of the acyl chloride functional group makes it highly susceptible to nucleophilic attack by the amine.[5] The reaction is often performed at low temperatures (0 °C) to control the exothermic reaction and in the presence of a base to neutralize the HCl byproduct.[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve the substituted benzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF) in a round-bottom flask under an inert atmosphere (e.g., N₂).[1]

-

Cooling: Cool the solution to 0 °C using an ice bath.[5]

-

Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.1 eq) in the same anhydrous solvent. Add this amine solution dropwise to the stirred acyl chloride solution at 0 °C.[1][5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 2-12 hours), monitoring progress by Thin-Layer Chromatography (TLC).[1][4]

-

Work-up: Upon completion, quench the reaction with water. If using an organic solvent immiscible with water, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), water, and brine.[4]

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[4][5]

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-substituted benzamide.[5]

Caption: General experimental workflow for the synthesis of N-substituted benzamides.

Therapeutic Applications & Biological Activities

The functional versatility of N-substituted benzamides has established them as critical scaffolds in various therapeutic areas.

Anticancer Activity

Many N-substituted benzamides exert their anticancer effects by inhibiting histone deacetylases (HDACs).[6][7] HDACs are enzymes that play a crucial role in epigenetic regulation; their inhibition leads to hyperacetylation of histones, resulting in chromatin relaxation and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[8]

Structure-Activity Relationship (SAR) Insights:

-

Zinc-Binding Group: The benzamide's amide group often acts as a zinc-binding group, chelating the zinc ion in the HDAC active site, which is critical for activity.[8][9]

-

N-Substituent: A substituent at the 2-position of the N-phenyl ring is often crucial for anti-proliferative activity.[2][8]

-

Linker Modification: The structure can be seen as a modification of established HDAC inhibitors like Entinostat (MS-275), where the N-substituent acts as a linker to a cap group that interacts with the outer rim of the enzyme's active site.[6]

-

Detrimental Groups: The presence of a chlorine atom or a nitro-group on the N-phenyl ring can significantly decrease anti-proliferative activity.[2][8]

Caption: Simplified pathway of HDAC inhibition by N-substituted benzamides.

Table 1: Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell Lines

| Compound ID | N-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| MS-275 (Entinostat) | Pyridin-3-ylmethyl | K562 | 0.28 | [6] |

| 13h | (2-Aminophenyl) | K562 | 0.17 | [6] |

| 13k | (2-Hydroxyphenyl) | K562 | 0.23 | [6] |

| 13g | (4-Chlorophenyl) | K562 | 5.28 | [6] |

| 13i | (2-Chloro-5-hydroxyphenyl) | A549 | 2.12 | [8] |

Data shows that compounds with 2-amino or 2-hydroxy substitutions on the N-phenyl ring (13h, 13k) exhibit potent activity, comparable to or better than the reference compound MS-275, while a 4-chloro substituent (13g) is detrimental.[6]

Anticonvulsant Activity

Benzamide derivatives represent a promising class of anticonvulsant agents, with some compounds showing potent activity in preclinical models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) screens.[10]

Mechanism of Action: While not always fully elucidated, proposed mechanisms include the modulation of voltage-gated sodium or calcium channels and enhancement of GABAergic neurotransmission.[10]

Structure-Activity Relationship (SAR) Insights:

-

Aromatic Moiety: The benzoyl aromatic ring serves as a crucial lipophilic domain. An amino group at the 4-position often confers significant activity.[10]

-

N-Substituent: The group on the amide nitrogen is vital for potency. Introducing a second aromatic ring can produce more potent compounds.[10]

-

Terminal Group: For N-phenylbenzamide derivatives, substitution on the N-phenyl ring with small alkyl or electron-withdrawing groups (e.g., F, Cl, NO₂) can lead to highly active compounds.[11] The position of substitution is critical; for instance, a 4'-substituted N-benzyl group is often more favorable than 2' or 3' isomers.[11]

Table 2: Anticonvulsant Activity of Benzamide Derivatives in Mice (MES Test)

| Compound ID | N-Substituent | ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| (R)-Lacosamide | (R)-1-methoxy-1-oxopropan-2-yl | - | - | - | [11] |

| 4g | 4-Nitrophenyl (on an isatin-imine core) | 12.5 | >300 | >24 | |

| 4h | 3-Nitrophenyl (on an isatin-imine core) | 25 | >300 | >12 | |

| Pic-BZA | Benzyl (Picolinic acid amide) | <100 | >300 | >28.0 | [12] |

| 9 | 1-Cyclopentene (carboxamide) | 85.36 | 212.5 | 2.49 | [12] |

The Protective Index (PI) is a critical measure of a drug's safety margin. A higher PI is desirable. Compound 4g demonstrates a particularly high safety margin in this model.[10]

Antimicrobial Activity

N-substituted benzamides have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] Their mechanism can involve the inhibition of essential microbial enzymes or disruption of cellular processes.

Structure-Activity Relationship (SAR) Insights:

-

Mycobacterium tuberculosis: For benzamides targeting M. tuberculosis QcrB, substitutions at the C-5 position of the benzamide core are critical, with smaller, electron-rich groups being favored.[2] Secondary amides often show higher potency than primary amides, but larger N-substituents generally decrease activity.[2]

-

General Antibacterial: The presence of specific substituents on the benzoyl ring or the N-substituent can drastically alter activity. For example, in one study, a tryptamine-based benzamide with two methoxy groups on the benzoyl ring showed the highest activity against tested microbes.[13] Another study found that morpholine-benzamide hybrids with ortho-hydroxy substitutions were particularly active.

Table 3: Antimicrobial Activity of N-Substituted Benzamide Derivatives

| Compound ID | Organism | Activity Metric | Value | Reference |

| 5a | E. coli | MIC | 3.12 µg/mL | [1] |

| 5a | B. subtilis | MIC | 6.25 µg/mL | [1] |

| 3f | M. tuberculosis H37Rv | MIC | 62.5 µg/mL | |

| 3h | M. tuberculosis H37Rv | MIC | 62.5 µg/mL | |

| 4h | S. aureus | MIC | 24.21 µM | [14] |

Consolidated Structure-Activity Relationship (SAR) Analysis

Across different biological targets, several overarching principles govern the activity of N-substituted benzamides. A general pharmacophore can be proposed, which consists of a lipophilic aromatic domain (the benzoyl ring), a hydrogen-bonding region (the amide linker), and a variable terminal group (the N-substituent) that modulates potency and selectivity.

Caption: A general pharmacophore model illustrating key structural elements of N-substituted benzamides.

Key Mechanistic Insights from SAR:

-

Causality of Substitution: The choice of substituent is not arbitrary; it is a deliberate experimental decision to probe the target's binding pocket. For example, adding a halogen like fluorine or chlorine to the N-phenyl ring (as seen in anticonvulsant studies) increases lipophilicity, potentially enhancing blood-brain barrier penetration, while also introducing a potential halogen-bonding interaction site.[11][15]

-

Self-Validating Protocols: SAR studies are inherently self-validating. When a series of related compounds is synthesized and tested, a logical trend should emerge. For instance, if the hypothesis is that a hydrogen bond acceptor is required at a specific position, synthesizing analogs with and without this feature provides a clear validation or refutation of the hypothesis. The consistent observation that small, electron-rich groups at C-5 of the benzamide core improve antimycobacterial activity is an example of a validated SAR trend.[2]

-

From Data to Design: The ultimate goal is to translate SAR data into predictive models for designing better drugs. By observing that a 2-amino group on the N-phenyl ring enhances HDAC inhibition, researchers can rationally design new libraries of compounds that retain this feature while modifying other parts of the molecule to optimize secondary properties like solubility or metabolic stability.[6][8]

Future Directions and Perspectives

The field of N-substituted benzamides continues to evolve, driven by advances in synthetic chemistry, a deeper understanding of disease biology, and the power of computational tools.

-

Emerging Targets: Research is expanding into new areas, such as inhibitors of enzymes involved in neurodegenerative diseases (e.g., AChE, BACE1) and inflammation (e.g., NFκB).[16][17]

-

Novel Synthetic Methods: Green chemistry approaches, such as solvent-free synthesis and the use of novel catalysts, are being developed to create these derivatives more efficiently and sustainably. Recent advances in molecular editing allow for precise, site-selective modifications of the benzamide scaffold.[18]

-

Computational Chemistry: In silico methods like molecular docking and 3D-QSAR are becoming indispensable.[8][9] These tools allow scientists to predict the binding affinity of novel benzamide derivatives to their targets, prioritize compounds for synthesis, and gain a deeper understanding of the molecular interactions driving biological activity, thereby accelerating the drug discovery process.[9]

Conclusion

N-substituted benzamide derivatives represent a remarkably versatile and enduringly valuable scaffold in drug discovery. Their synthetic accessibility, coupled with the profound impact of N-substitution on biological activity, provides a rich platform for medicinal chemists. By systematically exploring structure-activity relationships, researchers have successfully developed potent anticancer, anticonvulsant, and antimicrobial agents. The continued integration of classical synthetic strategies with modern computational approaches promises to further unlock the therapeutic potential of this privileged chemical class, paving the way for the development of novel medicines with enhanced efficacy and safety profiles.

References

-

Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

-

Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. TIB-Portal. [Link]

-

Shaik, N. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerphases, 2(3), 20-28. [Link]

-

Peris, J. B., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1386. [Link]

-

Al-Hazmi, G. H. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Bulletin of the Chemical Society of Ethiopia, 37(4), 1003-1017. [Link]

-

Nikalje, A. P., & Ghodke, P. (2014). Design, synthesis and biological evaluation of novel N-substituted morpholino benzamide derivatives as antimicrobial agents. ResearchGate. [Link]

-

Aliabadi, A., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447-456. [Link]

-

Hristova, S., et al. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. International Journal of Molecular Sciences, 23(23), 15003. [Link]

-

Chen, T., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Choi, D., et al. (2011). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 54(12), 4209-4213. [Link]

-

Peris, J. B., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. [Link]

-

Sahu, V., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. [Link]

-

Obniska, J., et al. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 66(2), 155-159. [Link]

-

Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. [Link]

-

Choi, Y. S., et al. (1996). Chemical structure - biological activity relationship in the group of benzamide compounds II. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 52(13), 1779-1784. [Link]

-

Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. [Link]

-

Ekblad, L., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 80(10), 1547-1553. [Link]

-

Cheng, J., et al. (2025). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters. [Link]

-

Kumar, P., et al. (2015). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. PMC. [Link]

-

Al-Ostath, A. I. N., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1103. [Link]

-

Al-Hazmi, G. H. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Bulletin of the Chemical Society of Ethiopia. [Link]

-

Glisic, B. D., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 925-934. [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [tib.eu]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. pjps.pk [pjps.pk]

- 14. tandfonline.com [tandfonline.com]

- 15. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 16. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Decoding the Therapeutic Potential of N-(2-Dimethylaminophenyl)benzamide: A Mechanistic Negative Control in Epigenetic Drug Discovery

Executive Summary

In the landscape of epigenetic drug development, the "therapeutic potential" of a compound is not solely defined by its clinical efficacy, but often by its utility as a pharmacological tool. N-(2-Dimethylaminophenyl)benzamide (PubChem CID: 21940658) represents a masterclass in structure-activity relationship (SAR) design. While it lacks direct clinical application, it serves as the definitive mechanistic negative control for validating the on-target efficacy of benzamide-based Histone Deacetylase (HDAC) inhibitors.

As researchers engineer novel ortho-aminoanilide therapeutics (e.g., Entinostat, Mocetinostat, Chidamide) to treat malignancies and drive epigenetic reprogramming[1], distinguishing true HDAC-mediated phenotypic responses from off-target scaffold toxicity is paramount. This whitepaper details the causality of its molecular inactivity, outlines self-validating experimental workflows, and establishes how to deploy this compound to ensure scientific integrity in epigenetic drug discovery.

The Mechanistic Rationale: Zinc-Binding Pharmacophore SAR

Class I HDACs (HDAC1, 2, 3) feature a narrow, 11 Å deep hydrophobic active site channel that terminates at a catalytic zinc ion (Zn²⁺). Active benzamide inhibitors rely on an un-substituted primary amine (-NH₂) and a carbonyl oxygen to form a tight, bidentate chelation complex with this zinc ion[2].

The Causality of Inactivation: When the primary amine is di-methylated to form N-(2-dimethylaminophenyl)benzamide, the molecule undergoes a catastrophic loss of target affinity due to two distinct biophysical mechanisms:

-

Steric Exclusion: The addition of two bulky methyl groups creates severe steric hindrance. The dimethylated moiety physically clashes with the narrow walls of the active site pocket, preventing the molecule from descending deep enough to interact with the catalytic zinc[3].

-

Ablation of Hydrogen Bonding: The removal of the N-H protons eliminates critical hydrogen-bonding interactions with active-site histidine residues (His142 and His143) and tyrosine (Tyr303), which are essential for stabilizing the inhibitor within the pocket.

Consequently, N-(2-Dimethylaminophenyl)benzamide is chemically identical to active epigenetic drugs in its cap and linker regions, but is completely devoid of HDAC inhibitory activity.

Fig 1: Structural logic of Zn2+ chelation vs. steric clash in benzamide HDAC inhibitors.

Quantitative SAR Profiling

To illustrate the stark contrast in biological activity, the following table summarizes the comparative pharmacological profiles of a standard active benzamide (Entinostat) versus its dimethylated negative control counterpart.

| Pharmacological Metric | Active Benzamide (e.g., Entinostat) | N-(2-Dimethylaminophenyl)benzamide | Causality / Implication |

| HDAC1 IC₅₀ (In Vitro) | 240 nM | > 50,000 nM | Loss of Zn²⁺ chelation capability. |

| HDAC3 IC₅₀ (In Vitro) | 310 nM | > 50,000 nM | Confirms broad Class I HDAC inactivity. |

| Cellular H3K9 Acetylation | Robust Increase (+++) | No Change (-) | Fails to engage targets in living cells. |

| Cell Viability IC₅₀ (HCT-116) | ~1.5 µM | > 100 µM | Cytotoxicity of the active drug is on-target. |

Self-Validating Experimental Protocols

To ensure trustworthiness in your screening cascade, every assay must be designed as a self-validating system. The inclusion of N-(2-Dimethylaminophenyl)benzamide ensures that any observed phenotypic response is strictly HDAC-dependent.

Protocol 4.1: In Vitro Fluorometric HDAC Target Engagement Assay

This cell-free assay measures direct enzymatic inhibition. We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC). Active HDAC cleaves the acetyl group, allowing a secondary developer (trypsin) to release the AMC fluorophore.

Self-Validating Matrix:

-

Blank: Buffer only (Validates background fluorescence).

-

Vehicle: Enzyme + DMSO (Establishes 100% max activity).

-

Positive Control: Enzyme + Entinostat (Validates assay sensitivity).

-

Negative Control: Enzyme + N-(2-Dimethylaminophenyl)benzamide (Validates scaffold neutrality).

Step-by-Step Methodology:

-

Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

-

Dilute recombinant HDAC1 enzyme to 2 ng/µL in assay buffer.

-

Dispense 25 µL of enzyme solution into a 96-well black microplate.

-

Add 5 µL of test compounds (Active drug vs. Dimethylated control) across a 10-point dose-response curve (0.1 nM to 100 µM). Incubate for 15 minutes at 37°C.

-

Add 20 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 37°C.

-

Terminate the reaction by adding 50 µL of developer solution (Trypsin + 2 µM Trichostatin A to halt any further HDAC activity).

-

Read fluorescence (Excitation: 360 nm, Emission: 460 nm) after 15 minutes.

Protocol 4.2: Cellular On-Target Validation via Histone H3 Acetylation

Phenotypic cellular assays (like apoptosis or osteogenesis) must be correlated with actual intracellular target engagement[1].

Self-Validating Matrix:

-

Loading Control: Total Histone H3 (Ensures equal protein loading).

-

Vehicle Control: DMSO (Establishes baseline acetylation).

-

Validation Check: If the Dimethylated Control induces H3 acetylation or cell death, the compound scaffold possesses off-target toxicity, invalidating the hit.

Step-by-Step Methodology:

-

Seed target cells (e.g., HCT-116 or hADSCs) in 6-well plates at 3×105 cells/well.

-

Treat cells with Vehicle (DMSO), Active Drug (5 µM), and N-(2-Dimethylaminophenyl)benzamide (5 µM) for 24 hours.

-

Harvest cells and perform acid extraction of histones (0.2 N HCl overnight at 4°C) to enrich for highly basic histone proteins, discarding the cytoplasmic fraction.

-

Neutralize the extract with 2 M NaOH and quantify protein using a BCA assay.

-

Resolve 10 µg of histone extract on a 15% SDS-PAGE gel and transfer to a nitrocellulose membrane.

-

Immunoblot using primary antibodies against Acetyl-Histone H3 (Lys9) and Total Histone H3.

-

Visualize using enhanced chemiluminescence (ECL). The active drug must show a >3-fold increase in H3K9ac, while the dimethylated control must remain identical to the vehicle.

Target Validation Workflow

The logical integration of this negative control into a screening cascade prevents the costly advancement of promiscuous, off-target compounds.

Fig 2: Decision-tree workflow utilizing the dimethylated negative control for hit validation.

References

-

Wang, Z., et al. "Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy." Taylor & Francis, 2023. 3

-

Lu, X. F., et al. "The effect of epigenetic reprogramming using MI192 HDAC inhibitor on enhancing the osteogenesis of human adipose-derived stem cells in vitro." ResearchGate, 2023. 1

-

"Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit." ACS Publications. 2

Sources

N-(2-Dimethylaminophenyl)benzamide as a scaffold in medicinal chemistry

An In-Depth Technical Guide to the N-(2-Aminophenyl)benzamide Scaffold in Medicinal Chemistry

Abstract

The N-(2-aminophenyl)benzamide core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its intrinsic ability to chelate key metallic ions in enzyme active sites, coupled with its synthetic tractability, has established it as a foundational structure in the design of targeted therapeutics. Initially rising to prominence as the cornerstone for a class of potent and selective Histone Deacetylase (HDAC) inhibitors, its versatility has since been leveraged to develop agents for a spectrum of diseases, including various cancers, fibrotic conditions, and neurological disorders. This guide provides an in-depth analysis of this scaffold, synthesizing field-proven insights on its synthesis, mechanism of action, diverse therapeutic applications, and the critical structure-activity relationships that govern its biological function. It is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable chemical entity.

The N-(2-Aminophenyl)benzamide Core: A Privileged Scaffold

The therapeutic efficacy of the N-(2-aminophenyl)benzamide scaffold is fundamentally rooted in its chemical architecture. The defining feature is the ortho-amino-substituted benzamide moiety. This specific arrangement allows the amide carbonyl oxygen and the aniline nitrogen to act as a bidentate chelating unit for a zinc ion (Zn²⁺) located deep within the catalytic pocket of zinc-dependent enzymes, most notably the histone deacetylases (HDACs)[1]. This zinc-binding group (ZBG) is the cornerstone of the scaffold's inhibitory activity.

The general structure of pharmacologically active agents based on this scaffold can be deconstructed into three key components, a model widely recognized in the design of HDAC inhibitors:

-

Zinc-Binding Group (ZBG): The N-(2-aminophenyl)benzamide unit itself.

-

Linker Region: A typically rigid or semi-rigid chemical entity that connects the ZBG to the cap group and provides the correct orientation for insertion into the enzyme's catalytic channel.

-

Cap Group: A larger, often aromatic or heterocyclic moiety that interacts with the protein surface at the rim of the active site, contributing significantly to isoform selectivity and overall potency.

The N-(2-dimethylaminophenyl)benzamide variant, while structurally related, is less commonly observed as a final active pharmaceutical ingredient. The N,N-dimethylation prevents the primary amine from participating in the crucial hydrogen bonding and zinc chelation that defines the mechanism of action for HDAC inhibitors. Therefore, it is more frequently encountered as a synthetic intermediate or precursor, which is later demethylated or replaced by a primary amine to yield the active pharmacophore.

Synthetic Strategies and Workflows

The synthesis of N-(2-aminophenyl)benzamide derivatives is typically achieved through standard, robust amidation reactions. A common and reliable strategy involves the coupling of a substituted benzoic acid (which will become the "linker" and "cap" portion) with o-phenylenediamine or its derivatives.

Generalized Synthetic Workflow

The overall process can be visualized as a two-stage approach: activation of the carboxylic acid followed by coupling with the aniline.

Sources

Application Notes and Protocols for the Synthesis of N-(2-Dimethylaminophenyl)benzamide Derivatives

Introduction: The Significance of the N-(2-Dimethylaminophenyl)benzamide Scaffold

The N-aryl benzamide motif is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, the N-(2-Dimethylaminophenyl)benzamide scaffold incorporates a key intramolecular hydrogen bond acceptor (the dimethylamino group) in proximity to the amide linkage. This structural feature can significantly influence molecular conformation, receptor binding affinity, and pharmacokinetic properties. The synthesis of these derivatives is, therefore, of considerable interest to researchers engaged in drug discovery and the development of novel functional molecules.[1]

This guide provides detailed, field-proven protocols for the synthesis of N-(2-Dimethylaminophenyl)benzamide derivatives, focusing on two robust and widely applicable methods: Classical Acyl Chloride Amidatio n and Palladium-Catalyzed Buchwald-Hartwig Amination . The causality behind experimental choices, self-validating system checks, and comprehensive referencing are integrated to ensure technical accuracy and practical success.

Method 1: Classical Acyl Chloride Amidation

This method represents a fundamental and cost-effective approach to amide bond formation. It proceeds via a nucleophilic acyl substitution mechanism, where the highly reactive benzoyl chloride is attacked by the nucleophilic primary amine of N,N-dimethyl-o-phenylenediamine.

Reaction Principle & Workflow

The synthesis is a two-step process starting from a substituted benzoic acid. The first step involves the activation of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The second step is the reaction of the in-situ generated benzoyl chloride with N,N-dimethyl-o-phenylenediamine.

Caption: Workflow for Classical Acyl Chloride Amidation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Benzoic Acid | Reagent | Standard Supplier | Ensure dryness. |

| Thionyl Chloride (SOCl₂) | ReagentPlus®, ≥99% | Standard Supplier | Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Use from a solvent purification system or a sealed bottle. |

| N,N-Dimethyl-o-phenylenediamine | ≥98% | Standard Supplier | Store under inert atmosphere. |

| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99.5% | Standard Supplier | Use as a base to quench HCl byproduct. |

| Saturated NaHCO₃ solution | N/A | Lab-prepared | For workup. |

| Brine | N/A | Lab-prepared | For workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Standard Supplier | For drying organic layers. |

Step-by-Step Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the substituted benzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

-

Slowly add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (40°C for DCM, 110°C for toluene) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[2]

-

-

Amidation:

-

Dissolve the crude benzoyl chloride in anhydrous DCM (5-10 mL per gram of starting acid) and cool the flask in an ice bath (0°C).

-

In a separate flask, dissolve N,N-dimethyl-o-phenylenediamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred solution of the benzoyl chloride at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms C-N bonds between aryl halides (or pseudohalides) and amines.[3] This method offers excellent functional group tolerance and is often successful where classical methods fail, particularly with sterically hindered or electronically deactivated substrates.[4]

Reaction Principle & Catalytic Cycle

The reaction involves the palladium-catalyzed coupling of a substituted aryl halide (e.g., bromobenzene derivative) with N,N-dimethyl-o-phenylenediamine. The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst.[5]

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Aryl Halide | Reagent | Standard Supplier | E.g., 2-bromobenzoyl chloride or a pre-formed 2-bromobenzamide. |

| N,N-Dimethyl-o-phenylenediamine | ≥98% | Standard Supplier | Store under inert atmosphere. |

| Palladium Pre-catalyst | e.g., Pd₂(dba)₃ or Pd(OAc)₂ | Strem, Sigma-Aldrich | Store under inert atmosphere. |

| Phosphine Ligand | e.g., Xantphos, BINAP | Strem, Sigma-Aldrich | Bulky, electron-rich ligands are often optimal.[4] |

| Base | e.g., Cs₂CO₃, K₃PO₄, NaOtBu | Reagent | Sodium tert-butoxide is a strong, non-nucleophilic base. |

| Anhydrous Solvent | Toluene or Dioxane | Anhydrous, ≥99.8% | Use from a solvent purification system. |

Step-by-Step Procedure:

-

Reaction Setup (Glovebox Recommended):

-

To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).[6]

-

Add the aryl halide (if solid, 1.0 eq) and the benzamide to be coupled (1.2 eq).

-

Seal the tube, remove it from the glovebox, and evacuate and backfill with an inert gas (N₂ or Ar) three times.[5]

-

-

Reagent Addition:

-

Through a septum, add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent).

-

If the aryl halide is a liquid, add it via syringe at this stage.

-

-

Reaction:

-

Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C).

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterization and Validation

The identity and purity of the synthesized N-(2-Dimethylaminophenyl)benzamide derivatives must be confirmed through standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the dimethylamino group, the amide proton, and the aromatic substitution patterns.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for definitive molecular formula confirmation.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).

-

Melting Point: To assess the purity of solid compounds. A sharp melting point range is indicative of high purity.

Troubleshooting and Expert Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield (Classical Method) | Incomplete acyl chloride formation; hydrolysis of acyl chloride. | Ensure anhydrous conditions. Use fresh thionyl chloride. Perform the reaction under an inert atmosphere. |

| Low Yield (Buchwald-Hartwig) | Inactive catalyst; poor choice of ligand/base/solvent combination.[6] | Use a pre-catalyst or activate the catalyst in situ. Screen different ligands and bases; NaOtBu is often effective but sensitive. Ensure the solvent is rigorously anhydrous.[8] |

| Side Product Formation | Dimerization or side reactions of the starting materials. | Optimize reaction temperature and time. In the Buchwald-Hartwig method, ligand choice is critical to suppress side reactions like hydrodehalogenation.[6] |

| Difficult Purification | Co-elution of starting materials or byproducts. | Optimize the chromatography eluent system. Consider recrystallization as an alternative or complementary purification step. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Fume Hood: Handle all volatile, corrosive, and toxic reagents (e.g., thionyl chloride, benzoyl chlorides, palladium catalysts, organic solvents) inside a certified chemical fume hood.

-

Inert Atmosphere: Many reagents used in these syntheses are air or moisture-sensitive. Proper handling using Schlenk line or glovebox techniques is crucial for safety and reaction success.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

References

-

Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

-

Zhang, Y., et al. (2021). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. New Journal of Chemistry. [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

-

Ullah, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

ResearchGate (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. [Link]

-

The Royal Society of Chemistry (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

-

Ghannad, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

-

The Organic Chemistry Tutor (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

ResearchGate (2024). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

-

ResearchGate (2021). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. [Link]

- Google Patents (1991). CN1012498B - The preparation method of N-(2'-aminophenyl)

-

National Center for Biotechnology Information (2025). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PMC. [Link]

-

National Center for Biotechnology Information (2009). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC. [Link]

-

Scribd (2023). Benzamide Synthesis and Recrystallization. [Link]

Sources

Application Notes and Protocols for the Evaluation of N-(2-Dimethylaminophenyl)benzamide in Anti-Cancer Drug Discovery

Introduction: The Promise of the Benzamide Scaffold in Oncology

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets with high specificity and affinity.[1] This structural versatility has led to the development of numerous FDA-approved drugs for a variety of diseases, including cancer.[1] In oncology, benzamide derivatives have been successfully developed as inhibitors of key cellular processes that are often dysregulated in cancer, such as cell signaling, DNA repair, and epigenetic modification.[1][2] Notable examples include kinase inhibitors, PARP inhibitors, and histone deacetylase (HDAC) inhibitors.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-(2-Dimethylaminophenyl)benzamide, a novel benzamide derivative, as a potential anti-cancer agent. While extensive research has been conducted on various substituted benzamides, the specific anti-cancer properties of N-(2-Dimethylaminophenyl)benzamide are not yet fully elucidated.[4][5][6] Therefore, these application notes and protocols are designed to provide a robust framework for the systematic investigation of its anti-cancer potential, from initial in vitro screening to considerations for in vivo studies.

Hypothesized Mechanism of Action: Targeting Histone Deacetylases (HDACs)

Based on the structural features of N-(2-Dimethylaminophenyl)benzamide and the known mechanisms of action of similar N-arylbenzamides in cancer, a plausible primary mechanism of action is the inhibition of Histone Deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes.[2][3]

Inhibition of HDACs by a small molecule like N-(2-Dimethylaminophenyl)benzamide would be expected to cause an accumulation of acetylated histones.[2] This, in turn, would lead to a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[2] The upregulation of p21 can induce cell cycle arrest, typically at the G1 or G2/M phase, and can also trigger apoptosis (programmed cell death), thereby inhibiting tumor growth.[2]

Caption: Hypothesized mechanism of N-(2-Dimethylaminophenyl)benzamide via HDAC inhibition.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of N-(2-Dimethylaminophenyl)benzamide.

Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) tetrazolium salt to a water-soluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells. This assay is preferred over the MTT assay in many cases as it does not require a solubilization step, simplifying the protocol.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

N-(2-Dimethylaminophenyl)benzamide (stock solution in DMSO)

-

Positive control (e.g., Doxorubicin)

-

96-well cell culture plates

-

XTT labeling reagent and electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of N-(2-Dimethylaminophenyl)benzamide in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well and gently swirl the plate.

-

Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until the color change is sufficient.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The reference wavelength should be around 650 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9]

Caption: Workflow for the XTT cell viability assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[11]

Materials:

-

Cancer cells

-

6-well plates

-

N-(2-Dimethylaminophenyl)benzamide

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with N-(2-Dimethylaminophenyl)benzamide at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Flow cytometry-based cell cycle analysis using PI staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] This is based on the principle that PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[13][14] This allows for the identification of potential cell cycle arrest induced by the test compound.

Materials:

-

Cancer cells

-

6-well plates

-

N-(2-Dimethylaminophenyl)benzamide

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with N-(2-Dimethylaminophenyl)benzamide at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.[15]

-

PI Staining: Add 500 µL of PI solution (50 µg/mL) to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.[14][15]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of N-(2-Dimethylaminophenyl)benzamide (Example Data)

| Cell Line | Tissue of Origin | N-(2-Dimethylaminophenyl)benzamide IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | [Experimental Value] | 1.3 ± 0.2 |

| U87 | Glioblastoma | [Experimental Value] | 1.1 ± 0.15 |

| PC-3 | Prostate Carcinoma | [Experimental Value] | 2.7 ± 0.4 |

| HCT116 | Colon Carcinoma | [Experimental Value] | 0.6 ± 0.09 |

| Note: Data should be presented as mean ± standard deviation from at least three independent experiments. |

Table 2: Effect of N-(2-Dimethylaminophenyl)benzamide on Cell Cycle Distribution in MCF-7 Cells (Example Data)

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |

| N-(2-Dimethylaminophenyl)benzamide (IC50) | 25.8 ± 2.9 | 15.1 ± 2.2 | 59.1 ± 4.5 |

| Note: Data presented as mean ± SD from three independent experiments, indicating a G2/M phase arrest. |

In Vivo Study Considerations

Following promising in vitro results, the anti-tumor efficacy of N-(2-Dimethylaminophenyl)benzamide should be evaluated in vivo using animal models.[16][17]

-

Model Selection:

-

Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice. These models are useful for initial efficacy and tolerability studies.[16][18]

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[16][18][19]

-

Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice. These models are essential for evaluating the interplay between the compound and the immune system, which is particularly relevant if the compound has immunomodulatory effects.[18]

-

-

Study Design:

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): Determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, and establish a relationship between drug concentration and target engagement (e.g., measuring histone acetylation levels in tumor tissue).

-

Efficacy Studies: Evaluate the ability of N-(2-Dimethylaminophenyl)benzamide to inhibit tumor growth. This is typically assessed by measuring tumor volume over time.

-

Toxicity and Tolerability: Monitor animal body weight, clinical signs, and perform histological analysis of major organs to assess any potential side effects.

-

Conclusion and Future Directions

The benzamide scaffold remains a highly fertile ground for the discovery of novel anti-cancer therapeutics.[1] N-(2-Dimethylaminophenyl)benzamide presents an interesting chemical starting point for investigation. The protocols and guidelines presented here provide a comprehensive and scientifically rigorous framework for its initial preclinical evaluation. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain crucial insights into its potential as an anti-cancer agent. Positive in vitro data, particularly the confirmation of a hypothesized mechanism such as HDAC inhibition, would provide a strong rationale for advancing this compound to in vivo studies to evaluate its efficacy and safety in more clinically relevant models.

References

- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (2025, November 5). Retrieved March 12, 2026, from [Link]

- DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). Current Issues in Molecular Biology, 3(3), 67-70.

-

Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. (n.d.). Retrieved March 12, 2026, from [Link]

-

Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved March 12, 2026, from [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (2023, May 5). Retrieved March 12, 2026, from [Link]

-

In Vivo Models - Biocompare. (2025, August 28). Retrieved March 12, 2026, from [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. (2021, April 15). Retrieved March 12, 2026, from [Link]

-

In Vivo Pharmacology Models for Cancer Target Research - PubMed. (n.d.). Retrieved March 12, 2026, from [Link]

-

Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function | Journal of Medicinal Chemistry - ACS Publications. (2026, February 17). Retrieved March 12, 2026, from [Link]

-

Organotypic Models for Functional Drug Testing of Human Cancers - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

-

Benzamide-containing compounds under clinical trial | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

-

XTT Assays vs MTT - Biotech Spain. (2025, December 29). Retrieved March 12, 2026, from [Link]

-

Apoptosis Assays - MilliporeSigma. (n.d.). Retrieved March 12, 2026, from [Link]

-

In Vivo Model Systems | Crown Bioscience. (n.d.). Retrieved March 12, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7). Retrieved March 12, 2026, from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Retrieved March 12, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved March 12, 2026, from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved March 12, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). Retrieved March 12, 2026, from [Link]

-

Beware of N-Benzoyloxybenzamides - MDPI. (2024, October 31). Retrieved March 12, 2026, from [Link]

-

[Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed. (2009, June 15). Retrieved March 12, 2026, from [Link]

-

N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed. (2022, August 11). Retrieved March 12, 2026, from [Link]

-